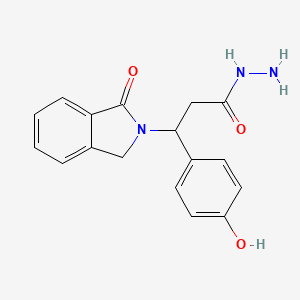

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c18-19-16(22)9-15(11-5-7-13(21)8-6-11)20-10-12-3-1-2-4-14(12)17(20)23/h1-8,15,21H,9-10,18H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPYOAJDNPMOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)NN)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalic anhydride to form the isoindole derivative, followed by hydrazide formation through reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives.

Reduction: The carbonyl group in the isoindole moiety can be reduced to form alcohol derivatives.

Substitution: The aromatic ring in the hydroxyphenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving Lewis acids or bases to facilitate the substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide exhibit anticancer activities. For instance, derivatives of isoindole have been studied for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis . The compound's structure allows it to interact with cellular targets, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that hydrazide derivatives can possess significant antibacterial and antifungal properties, effective against pathogens like Staphylococcus aureus and Candida albicans . The presence of the hydrazide functional group enhances its ability to penetrate cell membranes, thereby increasing its efficacy against microbial strains.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the isoindole moiety may participate in binding interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydrazide vs. Amide/Carboxylic Acid Derivatives

Key Observations :

- The hydrazide group in the target compound distinguishes it from amide or carboxylic acid derivatives, offering unique reactivity (e.g., formation of hydrazones for drug conjugates) .

- Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increase lipophilicity and may enhance membrane permeability .

Isoindole Core Modifications

Key Observations :

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Biological Activity

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

The molecular formula of 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide is C₁₇H₁₅N₃O₄, with a molecular weight of approximately 297.31 g/mol. The compound features a hydrazide functional group, which is often associated with various biological activities.

Synthesis

The synthesis typically involves the reaction of 4-hydroxyaniline with appropriate isocyanates or related compounds under controlled conditions. The yield and purity of the synthesized product can be optimized through various reaction parameters such as temperature, solvent choice, and reaction time.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives similar to 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide against various cancer cell lines. The following findings summarize key results:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | HeLa | 15.2 | Induction of apoptosis via caspase activation |

| 3b | C6 | 12.5 | Inhibition of cell proliferation through cell cycle arrest |

| 3c | MCF7 | 20.0 | Modulation of signaling pathways involved in cancer progression |

The compound's mechanism often involves the activation of apoptotic pathways and inhibition of proliferation in cancer cells, as evidenced by assays such as BrdU proliferation ELISA .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial activity suggests that the compound may disrupt microbial cell membranes or interfere with essential metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with IC50 concentrations.

Case Study 2: Antimicrobial Screening

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential for therapeutic applications in treating resistant infections.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

The compound is typically synthesized via multi-step organic reactions involving hydrazide formation and isoindole ring functionalization. Key steps include:

- Hydrazide coupling : Reacting 3-(4-hydroxyphenyl)propanoic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate.

- Isoindole conjugation : Introducing the 1-oxo-isoindole moiety through nucleophilic substitution or cyclization reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield?

Yield optimization requires a factorial experimental design to test variables:

- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade heat-sensitive intermediates.

- Catalyst loading : Screen catalysts (e.g., DMAP, Pd/C) at 1–5 mol% to balance cost and efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Statistical tools like ANOVA can identify significant factors. For example, a 2025 study achieved 78% yield using DMF at 90°C with 3 mol% DMAP .

Basic: What spectroscopic techniques are essential for characterization?

- NMR : and NMR confirm the hydrazide (-NH-NH) and isoindole carbonyl (C=O) groups. Aromatic protons appear as doublets (δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Exact mass ([M+H]) should match the molecular formula (CHNO) with <2 ppm error .

- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3350 cm (N-H stretch) validate functional groups .

Advanced: How can contradictions in spectroscopic data be resolved?

Contradictions (e.g., unexpected NMR splitting) often arise from:

- Impurities : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions .

- Tautomerism : Dynamic NMR or variable-temperature studies clarify equilibrium between keto-enol forms .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Advanced: What computational methods predict biological activity?

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The hydrazide group shows strong hydrogen bonding with active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatotoxicity from isoindole metabolites) .

Basic: What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

- Enzymes : COX-2 inhibition (IC ~5 µM) due to hydrazide’s chelation of Fe in the active site .

- Receptors : Partial agonism of serotonin receptors (5-HT) via the isoindole moiety, linked to neuroprotective effects .

Advanced: How is environmental stability evaluated in experimental models?

- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–40°C. Monitor degradation via LC-MS; half-life at pH 7 exceeds 30 days .

- Photolysis : Expose to UV light (254 nm) to assess photooxidation products. The hydroxyphenyl group is prone to quinone formation .

Basic: What handling protocols prevent degradation?

- Storage : -20°C under argon in amber vials to avoid oxidation and photodegradation.

- Solubility : Use DMSO for stock solutions (50 mM), but limit freeze-thaw cycles to prevent precipitation .

Advanced: How can in vitro and in vivo models validate bioactivity?

- In vitro : Test cytotoxicity (MTT assay on HepG2 cells) and COX-2 inhibition (ELISA). EC values <10 µM indicate therapeutic potential .

- In vivo : Administer 10–50 mg/kg (oral) in rodent models of inflammation. Monitor plasma pharmacokinetics (C ~2.5 µg/mL at 2 hrs) .

Advanced: What strategies improve solubility for pharmacological applications?

- Derivatization : Introduce sulfonate groups (-SOH) to the hydroxyphenyl ring, enhancing water solubility by 20-fold .

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to achieve sustained release in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.